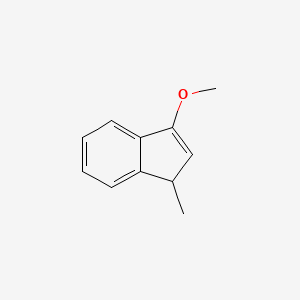![molecular formula C32H34N2O B14312846 N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline CAS No. 112607-45-1](/img/structure/B14312846.png)
N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline: is a complex organic compound characterized by its unique molecular structure. This compound is part of a class of chemicals known for their diverse applications in various fields, including chemistry, biology, and industry. Its structure includes a morpholine ring, which is a common feature in many pharmacologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Amination Reactions:
Coupling Reactions: These are used to join two aromatic rings through a nitrogen or carbon atom.
Substitution Reactions: These involve replacing a functional group in the molecule with another group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under controlled conditions. Parameters such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology: In biological research, this compound is investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic properties. They may exhibit activity against certain diseases or conditions, making them valuable in the development of new medications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- N-[4-(4-Morpholinyl)phenyl]benzenesulfonamide
- N-(4-morpholin-4-ylphenyl)guanidine
Comparison: Compared to similar compounds, N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline is unique due to its specific structural features, such as the presence of a butyl group and a phenylaniline moiety. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
112607-45-1 |
|---|---|
Fórmula molecular |
C32H34N2O |
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline |
InChI |
InChI=1S/C32H34N2O/c1-2-3-21-34(31-7-5-4-6-8-31)32-19-15-29(16-20-32)27-11-9-26(10-12-27)28-13-17-30(18-14-28)33-22-24-35-25-23-33/h4-20H,2-3,21-25H2,1H3 |
Clave InChI |
CWGSVQUYFMSEEK-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


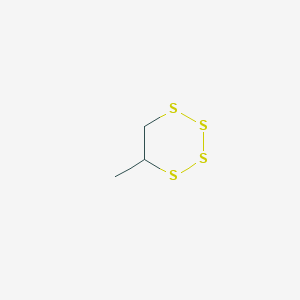
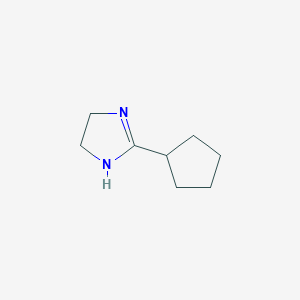
![N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine](/img/structure/B14312787.png)

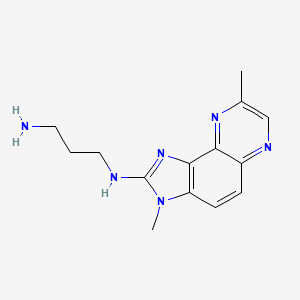
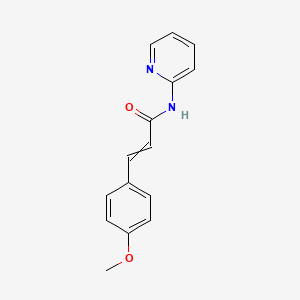
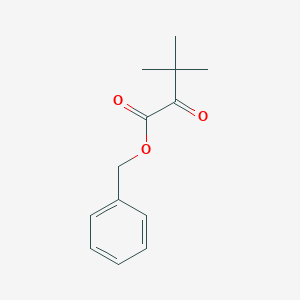
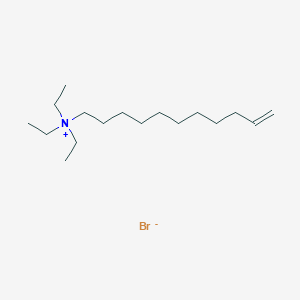
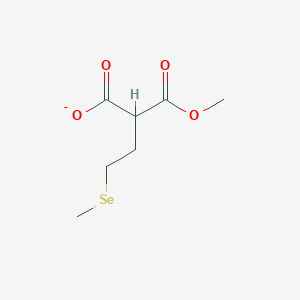

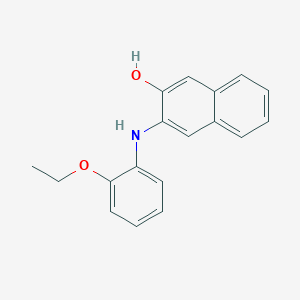
![Benzene, [[1-(nitromethyl)cyclopentyl]thio]-](/img/structure/B14312821.png)
![N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14312835.png)
